REACTION_CXSMILES
|
[H-].[Na+].[H][H].C([C:7]1[C:19]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11]=2[CH:10]=[CH:9][C:8]=1[C:20](=O)[C:21]([OH:23])=[O:22])C.[CH3:25]S(C)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:25]=[C:20]([C:8]1[CH:9]=[CH:10][C:11]2[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH2:18][C:19]=2[CH:7]=1)[C:21]([OH:23])=[O:22] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
ethyl fluorene-2-glyoxylic acid
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=2C3=CC=CC=C3CC12)C(C(=O)O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
7.14 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
, the solvent evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with ether
|
Type
|
ADDITION
|
Details
|
after the addition of water
|
Type
|
WASH
|
Details
|
The ether extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
by refluxing it in 50% methanol (50ml.)
|
Type
|
ADDITION
|
Details
|
containing potassium hydroxide (5g.) for 3 hr
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The ether extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(C(=O)O)C1=CC=2CC3=CC=CC=C3C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |